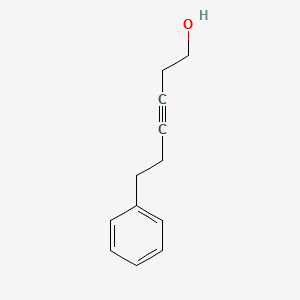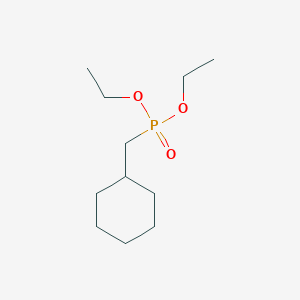
2-Aminopropylisothiouronium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminopropylisothiouronium sulfate is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopropylisothiouronium sulfate typically involves the reaction of isothiouronium salts with 2-aminopropyl compounds under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a suitable acid to facilitate the formation of the sulfate salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminopropylisothiouronium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
2-Aminopropylisothiouronium sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-Aminopropylisothiouronium sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminopropylthiouronium chloride
- 2-Aminopropylthiouronium bromide
- 2-Aminopropylthiouronium nitrate
Uniqueness
2-Aminopropylisothiouronium sulfate is unique due to its sulfate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
63680-56-8 |
|---|---|
Formule moléculaire |
C4H13N3O4S2 |
Poids moléculaire |
231.3 g/mol |
Nom IUPAC |
3-aminopropyl carbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C4H11N3S.H2O4S/c5-2-1-3-8-4(6)7;1-5(2,3)4/h1-3,5H2,(H3,6,7);(H2,1,2,3,4) |
Clé InChI |
JSRRCFKFWACBFH-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CSC(=N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
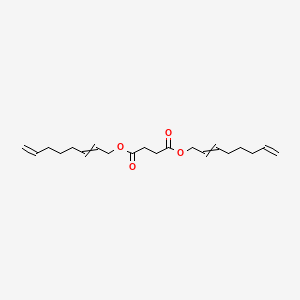

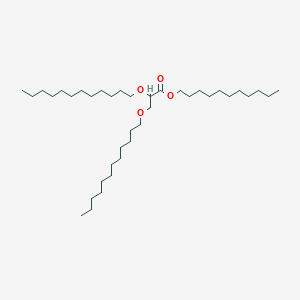
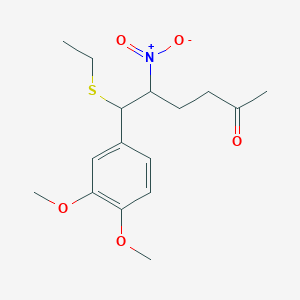
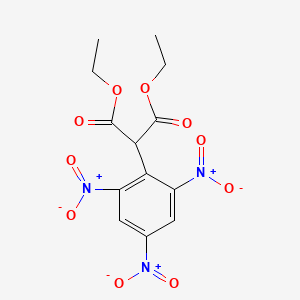

![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)
